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Compound of Interest

Compound Name: 5-Amino-7-azaindole

Cat. No.: B019720 Get Quote

Introduction

5-Amino-7-azaindole is a critical building block in medicinal chemistry and drug development,

serving as a key intermediate in the synthesis of various therapeutic agents, including kinase

inhibitors for anticancer research.[1] This document outlines a robust and efficient four-step

synthesis of 5-amino-7-azaindole starting from the readily available and inexpensive 2-amino-

5-nitropyridine. This modern approach, which involves iodination, Sonogashira coupling,

cyclization, and reduction, offers significant advantages over older, lower-yielding methods,

providing a reliable route for multi-gram scale production with an overall yield of approximately

66%.[1][2]

Overall Synthetic Workflow
The synthesis proceeds through four distinct transformations to yield the final product. The

workflow begins with the iodination of the starting material, followed by a palladium-catalyzed

cross-coupling reaction. The subsequent intramolecular cyclization forms the azaindole core,

which is then reduced in the final step to produce 5-amino-7-azaindole.
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Step 4: Reduction
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Figure 1: Overall experimental workflow for the synthesis of 5-Amino-7-azaindole.

Experimental Protocols
Step 1: Synthesis of 3-Iodo-5-nitro-pyridin-2-amine (17)
This initial step introduces an iodine atom at the 3-position of the pyridine ring, which is

essential for the subsequent cross-coupling reaction.[3]

Protocol:

To a solution of 2-amino-5-nitropyridine (1.0 kg, 7.1 mol) in 2 M sulfuric acid (12 L), add

potassium periodate (0.6 kg, 2.5 mol) portionwise at room temperature over 30 minutes.
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Heat the reaction mixture to reflux (approximately 100 °C).

Add a solution of potassium iodide (1.2 kg, 7.1 mol) in water dropwise over 2 hours.

Maintain the reflux for an additional 1.5 hours after the addition is complete.

Cool the mixture to room temperature and carefully neutralize with solid sodium bicarbonate.

Add sodium thiosulfate with stirring to quench any remaining iodine.

Filter the resulting solid, wash thoroughly with water, and dry to yield the product.

Parameter Value Reference

Starting Material 2-Amino-5-nitropyridine [3]

Key Reagents
Potassium periodate,

Potassium iodide
[3]

Solvent 2 M H₂SO₄ [3]

Temperature Reflux (100 °C) [3]

Reaction Time ~3.5 hours [3]

Typical Yield ~90% [3]

Purity (HPLC) >98% [3]

Step 2 & 3: Synthesis of 5-Nitro-7-azaindole (6) via
Sonogashira Coupling and Cycloisomerization
This phase combines a palladium-catalyzed Sonogashira coupling to introduce an alkyne

group, followed by a metal-free intramolecular cyclization to form the 5-nitro-7-azaindole core.

[3]

Protocol:

Sonogashira Coupling: To a mixture of 3-iodo-5-nitro-pyridin-2-amine (1.0 kg, 3.7 mol),

copper(I) iodide (36.0 g, 0.18 mol), and bis(triphenylphosphine)palladium(II) dichloride (132.0
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g, 0.18 mol) in THF (10 L), add triethylamine (1.0 L, 7.5 mol).

Add trimethylsilylacetylene (0.5 L, 4.5 mol) dropwise to the mixture.

Stir the reaction mixture at room temperature for 12 hours.

Filter the mixture through a bed of diatomaceous earth and concentrate the filtrate under

reduced pressure.

Cycloisomerization: Dissolve the crude intermediate (5-nitro-3-(trimethylsilylethynyl)-pyridin-

2-ylamine) in a mixture of morpholine (4.0 L) and water (1.0 L).

Heat the mixture at 90 °C for 24 hours.

Cool the mixture to room temperature and dilute with water (2.0 L).

Filter the yellow solid that precipitates, wash with water, and dry to obtain 5-nitro-7-

azaindole.

Parameter Value Reference

Starting Material 3-Iodo-5-nitro-pyridin-2-amine [3]

Key Reagents
Trimethylsilylacetylene,

Pd(PPh₃)₂Cl₂, CuI, Morpholine
[3]

Solvents THF, Et₃N, Water [3]

Temperature
RT (Coupling), 90 °C

(Cyclization)
[3]

Reaction Time
12 h (Coupling), 24 h

(Cyclization)
[3]

Typical Yield ~88% [3]

Purity (HPLC) >99% [3]

Step 4: Synthesis of 5-Amino-7-azaindole (3) via
Reduction
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The final step involves the catalytic hydrogenation of the nitro group to the desired amine,

yielding the final product.[1]

Protocol:

Dissolve 5-nitro-7-azaindole (1.0 g, 6.1 mmol) in ethanol (100 mL).

Add Raney nickel (approximately 1 g, 50% slurry in water) to the solution.

Hydrogenate the mixture in a pressure vessel at 5 bar (approx. 73 psi) of H₂ for 4 hours.

After the reaction is complete, carefully filter the mixture through a bed of diatomaceous

earth to remove the catalyst.

Wash the filter cake with additional ethanol.

Evaporate the combined filtrates under reduced pressure to yield 5-amino-7-azaindole as

an off-white solid.

Parameter Value Reference

Starting Material 5-Nitro-7-azaindole [1]

Catalyst Raney Nickel [1]

Solvent Ethanol [1]

H₂ Pressure 5 bar [1]

Reaction Time 4 hours [1]

Typical Yield ~80% [1]

Summary and Product Characterization
This synthetic route provides a high-yield and scalable method for producing 5-amino-7-
azaindole. The logical progression of chemical transformations ensures high purity of

intermediates and the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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